molecular formula C19H13NO4 B7777905 4'-Nitrobiphenyl-4-yl benzoate CAS No. 3916-45-8

4'-Nitrobiphenyl-4-yl benzoate

Cat. No. B7777905
Key on ui cas rn: 3916-45-8
M. Wt: 319.3 g/mol
InChI Key: XNKFHWLFAVBPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04762912

Procedure details

4-Benzoyloxybiphenol (40 g) is mixed with 310 ml of glacial acetic acid and heated to 85° C. Fuming nitric acid (100 ml) is added slowly while maintaining the reaction medium temperature between 85°-90° C. After complete addition, the reaction is cooled to room temperature.
Name
4-Benzoyloxybiphenol
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1[CH:11]=[C:12](C2C(O)=CC=CC=2)[C:13](O)=[CH:14][CH:15]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:24]([O-:27])(O)=[O:25]>C(O)(=O)C>[C:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[CH:7]=[CH:6][C:5]([N+:24]([O-:27])=[O:25])=[CH:4][CH:3]=2)=[CH:12][CH:11]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
4-Benzoyloxybiphenol
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC=1C=C(C(=CC1)O)C=1C(=CC=CC1)O
Name
Quantity
310 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction medium temperature between 85°-90° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to room temperature

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.